molecular formula C18H23N5OS B13368544 N-(1-cyano-1,2-dimethylpropyl)-2-{[4-methyl-5-(2-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide

N-(1-cyano-1,2-dimethylpropyl)-2-{[4-methyl-5-(2-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide

Cat. No.: B13368544
M. Wt: 357.5 g/mol
InChI Key: UWCUDKQXTFHQND-UHFFFAOYSA-N
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Description

N-(2-Cyano-3-methylbutan-2-yl)-2-((4-methyl-5-(o-tolyl)-4H-1,2,4-triazol-3-yl)thio)acetamide is a synthetic organic compound that belongs to the class of triazole derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Cyano-3-methylbutan-2-yl)-2-((4-methyl-5-(o-tolyl)-4H-1,2,4-triazol-3-yl)thio)acetamide typically involves multiple steps:

    Formation of the Triazole Ring: This can be achieved through a cyclization reaction involving hydrazine derivatives and appropriate precursors.

    Thioether Formation: The triazole ring is then reacted with a thiol compound to introduce the thioether linkage.

    Acetamide Formation:

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thioether linkage.

    Reduction: Reduction reactions can occur at the cyano group, converting it to an amine.

    Substitution: The compound can participate in substitution reactions, especially at the triazole ring.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halogenating agents, nucleophiles.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted triazole derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Investigated for its potential as a pharmaceutical agent, particularly in the treatment of infections.

    Industry: Used in the development of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of N-(2-Cyano-3-methylbutan-2-yl)-2-((4-methyl-5-(o-tolyl)-4H-1,2,4-triazol-3-yl)thio)acetamide involves its interaction with specific molecular targets:

    Molecular Targets: Enzymes or receptors involved in microbial metabolism.

    Pathways Involved: Inhibition of key enzymes, disruption of cell membrane integrity.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-Cyano-3-methylbutan-2-yl)-2-((4-methyl-5-phenyl-4H-1,2,4-triazol-3-yl)thio)acetamide
  • N-(2-Cyano-3-methylbutan-2-yl)-2-((4-methyl-5-(p-tolyl)-4H-1,2,4-triazol-3-yl)thio)acetamide

Uniqueness

N-(2-Cyano-3-methylbutan-2-yl)-2-((4-methyl-5-(o-tolyl)-4H-1,2,4-triazol-3-yl)thio)acetamide is unique due to its specific substitution pattern on the triazole ring, which can influence its biological activity and chemical reactivity.

Biological Activity

N-(1-cyano-1,2-dimethylpropyl)-2-{[4-methyl-5-(2-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a complex organic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound can be characterized by its molecular formula C20H26N4O2SC_{20}H_{26}N_4O_2S and a molecular weight of 418.6 g/mol. Its structure includes a cyano group, a dimethylpropyl moiety, and a triazole-based sulfanyl group.

PropertyValue
Molecular FormulaC20H26N4O2S
Molecular Weight418.6 g/mol
CAS Number1014083-20-5

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, potentially affecting processes such as cell proliferation and apoptosis.

Receptor Modulation : It is hypothesized that the compound interacts with cell surface receptors, influencing signal transduction pathways critical for cellular responses.

Gene Expression Regulation : The compound might modulate the expression of genes associated with inflammation and immune responses.

Antimicrobial Activity

Recent studies have indicated that compounds with similar structural motifs exhibit significant antimicrobial properties. For instance, derivatives of triazole compounds have shown effectiveness against various bacterial strains and fungi. While specific data on this compound is limited, it is reasonable to expect similar activity based on its structural analogs.

Anti-inflammatory Effects

Research has suggested that triazole derivatives can exert anti-inflammatory effects by inhibiting pro-inflammatory cytokines. This could position this compound as a potential therapeutic agent for inflammatory diseases.

Study on Triazole Derivatives

A study published in Journal of Medicinal Chemistry examined various triazole derivatives for their biological activities. Among them, compounds similar to this compound demonstrated promising results in vitro against several pathogens and showed reduced inflammation in animal models .

Clinical Trials

While specific clinical trials involving this exact compound are not yet reported, the therapeutic potential of triazole-based compounds has been recognized in numerous studies focusing on their application in treating infections and inflammatory conditions .

Properties

Molecular Formula

C18H23N5OS

Molecular Weight

357.5 g/mol

IUPAC Name

N-(2-cyano-3-methylbutan-2-yl)-2-[[4-methyl-5-(2-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetamide

InChI

InChI=1S/C18H23N5OS/c1-12(2)18(4,11-19)20-15(24)10-25-17-22-21-16(23(17)5)14-9-7-6-8-13(14)3/h6-9,12H,10H2,1-5H3,(H,20,24)

InChI Key

UWCUDKQXTFHQND-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1C2=NN=C(N2C)SCC(=O)NC(C)(C#N)C(C)C

Origin of Product

United States

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